Product packaging for 2-(Cyclopentylmethyl)pyrrolidine(Cat. No.:)

2-(Cyclopentylmethyl)pyrrolidine

Cat. No.: B13248505
M. Wt: 153.26 g/mol
InChI Key: HSZUSXHQWZXWGL-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)pyrrolidine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B13248505 2-(Cyclopentylmethyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-(cyclopentylmethyl)pyrrolidine

InChI

InChI=1S/C10H19N/c1-2-5-9(4-1)8-10-6-3-7-11-10/h9-11H,1-8H2

InChI Key

HSZUSXHQWZXWGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2CCCN2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopentylmethyl Pyrrolidine and Its Stereoisomers

Retrosynthetic Disconnections and Strategies

Retrosynthetic analysis of 2-(cyclopentylmethyl)pyrrolidine reveals several key disconnections that form the basis for various synthetic strategies. The most apparent disconnections are the C-N bonds within the pyrrolidine (B122466) ring and the C-C bond connecting the cyclopentylmethyl side chain to the ring.

One common retrosynthetic approach involves disconnecting the C2-C(cyclopentylmethyl) bond, leading to a pyrrolidine synthon and a cyclopentylmethyl electrophile or nucleophile. This strategy often utilizes readily available chiral building blocks derived from L-proline, which provides a straightforward entry to the desired stereoisomer. nih.gov

Another powerful strategy involves the disconnection of one of the C-N bonds of the pyrrolidine ring. This leads to an acyclic precursor, typically a 1,4-dicarbonyl compound or a related derivative, which can undergo intramolecular cyclization to form the pyrrolidine ring. For instance, a 1,4-amino alcohol or a 1,4-dihalide can serve as a precursor to the pyrrolidine ring through intramolecular cyclization. mdpi.com

A third approach involves a [3+2] cycloaddition reaction, where the pyrrolidine ring is formed from a three-atom component (an azomethine ylide) and a two-atom component (an alkene). This method is particularly powerful for constructing substituted pyrrolidines with high stereocontrol. nih.gov

Conventional Synthetic Approaches

Conventional methods for the synthesis of this compound often rely on well-established reactions for ring formation and side-chain introduction. These methods may not always offer high stereocontrol but are valuable for their simplicity and the use of readily available starting materials.

Cyclization Strategies for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a cornerstone of any synthesis of this compound. Several classical cyclization strategies can be employed:

Intramolecular Reductive Amination: A common and effective method involves the intramolecular reductive amination of a γ-amino ketone. For the synthesis of this compound, this would involve a precursor such as 1-amino-5-cyclopentylpentan-2-one. The reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the intermediate imine or iminium ion in situ. organic-chemistry.orgnih.gov This approach is versatile and can be adapted for the synthesis of various substituted pyrrolidines.

Intramolecular Nucleophilic Substitution: Another approach is the intramolecular cyclization of a linear precursor containing a primary amine and a suitable leaving group at the 4- or 5-position. For example, a 1-amino-4-halopentylcyclopentane derivative can undergo intramolecular SN2 reaction to form the pyrrolidine ring. The efficiency of this reaction depends on the nature of the leaving group and the reaction conditions.

From Dicarbonyl Compounds: Succinaldehyde or its synthetic equivalents can react with ammonia (B1221849) or a primary amine to form a pyrrolidine ring via a double condensation and subsequent reduction. While conceptually simple, controlling the reaction and avoiding side products can be challenging.

Stereocontrol during Cyclopentylmethyl Side Chain Installation

Introducing the cyclopentylmethyl side chain with the desired stereochemistry at the C2 position is a critical aspect of the synthesis. When starting from an achiral pyrrolidine or a racemic mixture, controlling the stereochemistry of this installation can be challenging.

One common method is the alkylation of a pre-formed pyrrolidine enamine or enolate . For example, the enamine formed from pyrrolidine and a ketone can be alkylated with cyclopentylmethyl bromide. However, achieving high diastereoselectivity in such reactions can be difficult without the influence of a chiral auxiliary or catalyst.

Another approach is the Grignard reaction of a suitable proline-derived electrophile with cyclopentylmethylmagnesium bromide. For instance, an N-protected prolinol derivative can be oxidized to the corresponding aldehyde, which then reacts with the Grignard reagent. The stereochemical outcome of this reaction is influenced by the stereochemistry of the starting proline derivative and the reaction conditions.

Stereoselective and Enantioselective Synthesis

To access enantiomerically pure this compound, stereoselective and enantioselective synthetic methods are essential. These approaches utilize chiral catalysts or auxiliaries to control the formation of stereocenters during the reaction.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis offers a powerful and atom-economical way to construct the chiral pyrrolidine ring. Several catalytic systems have been developed for the enantioselective synthesis of 2-substituted pyrrolidines.

Organocatalysis: Proline and its derivatives have emerged as highly effective organocatalysts for a variety of asymmetric transformations. researchgate.net For example, a proline-catalyzed asymmetric Michael addition of an aldehyde or ketone to a nitroalkene can generate a chiral intermediate that can be further elaborated to form the pyrrolidine ring. The stereochemistry is controlled by the chiral environment created by the catalyst.

Biocatalysis: Enzymes, such as transaminases, have been employed for the stereoselective synthesis of chiral pyrrolidines. nih.govnih.gov A transaminase can catalyze the asymmetric amination of a prochiral ω-chloroketone, leading to a chiral amino ketone that spontaneously cyclizes to the corresponding 2-substituted pyrrolidine with high enantiomeric excess. nih.govnih.gov This biocatalytic approach offers high selectivity and operates under mild reaction conditions.

A summary of representative biocatalytic approaches to chiral 2-substituted pyrrolidines is presented in Table 1.

Table 1: Biocatalytic Synthesis of Chiral 2-Substituted Pyrrolidines

Substrate Biocatalyst Product Yield (%) Enantiomeric Excess (ee, %) Reference
ω-Chloro-1-phenyl-1-butanone Transaminase (R)-2-Phenylpyrrolidine 90 >99.5 nih.gov

Chiral Auxiliary-Mediated Synthesis of Precursor Intermediates

Chiral auxiliaries are another powerful tool for controlling stereochemistry during the synthesis of this compound. The auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction and is subsequently removed.

A widely used strategy involves the use of chiral auxiliaries derived from amino acids, such as (R)- or (S)-phenylglycinol . nih.gov For instance, condensation of (R)-phenylglycinol with an appropriate aldehyde can form a chiral imine. Diastereoselective addition of a nucleophile, such as a Grignard reagent, to this imine allows for the stereocontrolled formation of a new stereocenter. The chiral auxiliary can then be cleaved to reveal the desired chiral amine.

Another example is the use of sulfonamides as chiral auxiliaries. For example, a chiral sulfinamide can be condensed with an aldehyde to form a chiral sulfinylimine. The addition of a nucleophile to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. Subsequent removal of the sulfinyl group yields the enantiomerically enriched amine.

The use of chiral auxiliaries often requires additional synthetic steps for their introduction and removal, but they provide a reliable method for achieving high levels of stereocontrol. A representative example of a chiral auxiliary-mediated synthesis is shown in Table 2.

Table 2: Chiral Auxiliary-Mediated Synthesis of Pyrrolidine Derivatives

Chiral Auxiliary Reaction Type Substrate Product Diastereomeric Ratio Reference

Diastereoselective Approaches for Relative Stereochemistry Control

The synthesis of this compound presents a stereochemical challenge due to the presence of a chiral center at the 2-position of the pyrrolidine ring. Controlling the relative stereochemistry is crucial for obtaining specific diastereomers. Several strategies have been developed for the diastereoselective synthesis of 2-substituted pyrrolidines, which are directly applicable to the target molecule.

One effective method involves the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) precursors. nih.gov The reduction of a suitably functionalized pyrrole can proceed with excellent diastereoselectivity, establishing up to four new stereocenters in a controlled manner. The reaction is believed to occur in a stepwise sequence, where an initial reduction creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov

Multicomponent reactions (MCRs) offer another powerful route. A novel diastereoselective synthesis of highly substituted pyrrolidines has been achieved through a one-pot reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This method can construct up to three contiguous stereogenic centers in a single operation with a high degree of diastereocontrol. nih.gov The reaction proceeds through a Lewis acid-catalyzed intramolecular rearrangement, and the stereochemical outcome can be rationalized by transition state models that minimize non-bonding interactions. nih.gov

Crystallization-induced diastereomer transformation is another intriguing approach. researchgate.net This technique relies on the selective crystallization of one diastereomer from a mixture that is undergoing reversible epimerization in solution. This drives the equilibrium towards the formation of the desired, less soluble diastereomer, allowing for high yields and excellent diastereomeric ratios (up to 99:1 dr). researchgate.net

Furthermore, the use of stereodirecting auxiliaries or metal complexes can provide excellent control over the relative stereochemistry. For instance, primary amines can react with keto-aldehyde functionalities within an η4-dienetricarbonyliron complex to yield pyrrolidines with high diastereoselectivity. acs.org

Chromatographic and Chemical Resolution Techniques for Enantiomer Separation

Once a racemic or diastereomeric mixture of this compound is synthesized, separation of the enantiomers is a critical step to isolate the desired stereoisomer. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for this purpose. nih.govmdpi.com

The choice of CSP is vital for effective separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely applicable for resolving a broad range of racemic compounds, including β-blockers which share structural similarities with the target molecule. mdpi.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. nih.gov Similarly, cyclodextrin-based CSPs have proven effective for separating various β-blocker enantiomers. mdpi.com The selection of the mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is crucial for optimizing resolution. mdpi.comnih.govnih.gov

Table 1: Chiral Stationary Phases (CSPs) for Enantioseparation of Amine Compounds

CSP Type Chiral Selector Example Typical Mobile Phase Interaction Mechanism Reference
Polysaccharide-Based Tris(3,5-dimethylphenylcarbamate) of cellulose (Chiralcel® OD) Hexane/Isopropanol Hydrogen bonding, π-π stacking, dipole-dipole nih.gov
Polysaccharide-Based Tris(3,5-dimethylphenylcarbamate) of amylose (Chiralpak® AD) Hexane/Isopropanol/Trifluoroacetic acid Hydrogen bonding, steric hindrance, inclusion nih.gov
Cyclodextrin-Based β-cyclodextrin derivatives Aqueous buffers or polar-organic Host-guest inclusion complexation mdpi.com
Protein-Based Human Serum Albumin (HSA) Aqueous buffers Hydrophobic and electrostatic interactions mdpi.com

| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol | π-π interactions, hydrogen bonding, dipole stacking | mdpi.com |

Beyond chromatographic methods, classical chemical resolution can be employed. This involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or camphorsulfonic acid), to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the desired enantiomer of the amine can be recovered by treating the separated diastereomeric salt with a base.

Modern and Sustainable Synthetic Transformations Leading to this compound

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of pyrrolidines, several greener routes have been developed.

One such method is electroreductive cyclization. This technique can be used to synthesize pyrrolidine derivatives from readily available imines and terminal dihaloalkanes in a single step. nih.gov This electrochemical approach is considered green as it often eliminates the need for expensive, toxic, or hazardous reducing agents. nih.gov

Biocatalysis represents another cornerstone of green synthesis. The use of enzymes such as carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IREDs) in one-pot cascades can produce mono- and disubstituted pyrrolidines. whiterose.ac.uk These enzymatic reactions are typically performed in aqueous media under mild conditions and exhibit high chemo-, regio-, and stereoselectivity.

The use of benign and recyclable catalysts is also a key green strategy. For instance, β-cyclodextrin has been used as a catalyst for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives in aqueous media, sometimes enhanced by sonochemistry, which aligns with sustainable chemistry concepts. researchgate.net

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the efficient and scalable synthesis of chemical compounds, including pyrrolidines. acs.orgrsc.org This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved reaction control, increased safety when handling hazardous intermediates, and potential for automation and telescoped reactions. acs.orgresearchgate.net

The synthesis of trisubstituted pyrrolidines has been successfully demonstrated using a combination of flow and batch chemistries. acs.org For example, a [3+2] cycloaddition reaction can be conducted in a flow reactor, followed by a subsequent reduction step, potentially linking different reactors to avoid the isolation of intermediates. acs.org An α-chiral pyrrolidine library was established using a highly diastereoselective continuous flow protocol that afforded products in high yields with superior stereocontrol within a residence time of only 150 seconds. rsc.org This method was even scaled up to provide a throughput of 7.45 g/h, highlighting its potential for large-scale applications. rsc.org

Electroreductive cyclizations to form pyrrolidines have also been adapted to flow microreactors, resulting in better yields compared to conventional batch reactions due to the high surface-area-to-volume ratio in the microreactor. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrrolidine Synthesis

Feature Batch Chemistry Flow Chemistry Reference
Scalability Often challenging, requires re-optimization Easier to scale by running longer or "scaling out" rsc.org
Safety Higher risk with exothermic or unstable intermediates Improved safety, small reaction volume at any time acs.orgresearchgate.net
Reaction Control Less precise control over temperature and mixing Superior control over reaction parameters acs.org
Workup Time-consuming, multi-step extractions Can be integrated with in-line purification/scavengers acs.org

| Throughput | Limited by vessel size and reaction/workup time | High throughput possible for library synthesis | rsc.org |

Total Synthesis Strategies of Complex Natural Products or Advanced Scaffolds Incorporating this compound Substructures

The 2-substituted pyrrolidine ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. lookchem.comnih.gov While specific examples of the total synthesis of complex natural products containing the precise this compound substructure are not widely documented in prominent literature, the methodologies used to synthesize this compound provide a clear pathway to novel analogues of known bioactive molecules.

The pyrrolidine motif is a key component in many advanced molecular scaffolds. For instance, substituted pyrrolidines are central to the structure of certain sigma receptor ligands and potent kinase inhibitors. nih.govnih.govmdpi.com The synthesis of these complex molecules often involves the condensation of a functionalized pyrrolidine intermediate with other molecular fragments. nih.govmdpi.com For example, the synthesis of certain pyrrolo-fused kinase inhibitors involves the reaction of a pyrrolidone aldehyde intermediate with an indolin-2-one. nih.govmdpi.com

Therefore, the synthetic routes established for this compound make it a valuable building block for drug discovery programs. It can be incorporated into synthetic schemes to create novel analogues of complex molecules, such as the influenza neuraminidase inhibitor A-315675 or the natural product callosine, which feature 2,5-trans-substituted pyrrolidine rings. lookchem.com The ability to control the stereochemistry of the this compound fragment is paramount, as the biological activity of the final complex molecule is often highly dependent on the precise three-dimensional arrangement of its constituent parts.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways Involving 2 Cyclopentylmethyl Pyrrolidine

Fundamental Reactivity Patterns of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is the primary center of reactivity, functioning as a Brønsted base and a nucleophile. The basicity of pyrrolidines is a key characteristic, with the pKa of the conjugate acid of pyrrolidine itself being around 11.3 in water. wikipedia.org For substituted pyrrolidines, the electronic and steric nature of the substituent at the 2-position can influence this basicity. A study on various substituted pyrrolidines in acetonitrile (B52724) revealed that most 2-alkylpyrrolidines exhibit pKaH values in the range of 16-20, significantly more basic than, for example, imidazolidinones. nih.gov However, strongly electron-withdrawing substituents can drastically reduce the basicity. nih.gov The cyclopentylmethyl group in 2-(cyclopentylmethyl)pyrrolidine is an electron-donating alkyl group, and therefore, its basicity is expected to be comparable to or slightly higher than that of pyrrolidine itself.

The nucleophilicity of the pyrrolidine nitrogen is another fundamental aspect of its reactivity. The nitrogen's lone pair of electrons readily participates in reactions with electrophiles. The nucleophilic reactivity of pyrrolidines has been quantified and compared to their Brønsted basicity. nih.gov Interestingly, a poor correlation between nucleophilicity and basicity is often observed, indicating that steric factors and the nature of the electrophile play a significant role in the kinetic outcome of nucleophilic attack. nih.govacs.org The solvent also has a pronounced effect on the nucleophilicity of pyrrolidine, with studies showing that the nucleophilicity parameter N can vary significantly in different solvent mixtures due to solvation effects, particularly hydrogen bonding. rsc.org In nucleophilic substitution reactions, such as the reaction of pyrrolidine with substituted thiophenes, the reaction proceeds via a stepwise mechanism involving the initial attack of the pyrrolidine nitrogen. nih.gov

Stereochemical Outcomes in Reactions Facilitated or Influenced by this compound

Chiral 2-substituted pyrrolidines are renowned for their ability to induce stereoselectivity in a wide array of organic transformations, a field known as asymmetric organocatalysis. nih.govresearchgate.net The seminal work on proline-catalyzed aldol (B89426) reactions demonstrated the potential of these scaffolds to create chiral molecules with high enantiomeric excess. researchgate.net The predictable stereochemical outcomes are a result of the rigid, cyclic structure of the pyrrolidine ring, which, when combined with a substituent at the 2-position, creates a well-defined chiral environment around the catalytically active nitrogen atom.

In a typical catalytic cycle involving a 2-alkylpyrrolidine, the secondary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The stereochemistry of the final product is determined by the facial selectivity of the enamine's attack on an electrophile. The substituent at the C2 position of the pyrrolidine ring effectively shields one face of the enamine, directing the electrophile to the opposite face. This principle is the foundation for the high enantioselectivities observed in many proline- and pyrrolidine-catalyzed reactions, including Michael additions, Mannich reactions, and α-aminations. researchgate.net For instance, in the asymmetric conjugate addition of aldehydes to nitroolefins catalyzed by chiral pyrrolidine derivatives, the stereochemical outcome is highly dependent on the structure of the catalyst. nih.gov The synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions also showcases the profound influence of the chiral auxiliary on the stereochemical outcome, leading to products with multiple stereogenic centers in high diastereomeric purity. acs.org

Mechanistic Investigations of this compound as a Nucleophile, Base, or Brønsted Acid Catalyst

The mechanistic role of 2-substituted pyrrolidines has been a subject of intense investigation, particularly in the context of organocatalysis. While the nitrogen atom can act as a simple nucleophile or base, its most sophisticated role is as a Brønsted acid/base co-catalyst, often in concert with another functional group. Proline, which is 2-carboxypyrrolidine, is a classic example where the carboxylic acid group acts as a Brønsted acid to activate the electrophile via hydrogen bonding, while the amine forms the nucleophilic enamine. researchgate.netyoutube.com

In the case of simple 2-alkylpyrrolidines like this compound that lack an acidic proton on the substituent, the catalytic cycle is primarily driven by the nucleophilic and basic properties of the nitrogen atom. The mechanism of the direct aldol reaction catalyzed by prolinethioamides, for example, has been shown to proceed through an enamine-iminium catalytic cycle, where the protonation of the catalyst has a significant effect on the reaction's yield and stereochemistry. nih.gov The formation of the iminium ion intermediate has been confirmed through ESI-MS and NMR studies. nih.gov The development of super Brønsted acids has further expanded the scope of these catalytic systems. rsc.org

Selectivity Studies: Regioselectivity and Chemoselectivity in Reactions

In reactions involving multifunctional molecules, 2-alkylpyrrolidines can exhibit high levels of regioselectivity and chemoselectivity. Regioselectivity, the preference for reaction at one site over another, is often governed by steric and electronic factors. youtube.com For instance, in the lithiation of substituted aromatic compounds, the presence of a directing group can lead to highly regioselective C-H activation. youtube.com

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a hallmark of many pyrrolidine-catalyzed reactions. For example, in the reduction of a molecule with multiple carbonyl groups, a catalyst can be chosen to selectively reduce one over the others. The chemoselective reduction of aromatic nitro compounds to amines can be achieved in the presence of other reducible functional groups using specific reagents. organic-chemistry.org Similarly, in cross-coupling reactions, the choice of catalyst and ligands can switch the chemoselectivity between different reaction pathways. acs.org

C-H Functionalization Studies on the Cyclopentylmethyl Moiety

The direct functionalization of unactivated C-H bonds is a powerful strategy in organic synthesis for increasing molecular complexity. kaust.edu.sa The cyclopentylmethyl moiety of this compound contains multiple C(sp³)-H bonds that are potential targets for such reactions. While specific studies on this moiety are not available, research on the C-H functionalization of N-heterocycles provides valuable insights. rsc.orgnih.gov

Transition metal-catalyzed C-H activation is a common approach for the functionalization of alkyl groups. nih.gov For example, rhodium-catalyzed reactions have been developed for the intermolecular alkylation of heterocycles with olefins. nih.gov These reactions often proceed through the formation of a metal-hydride intermediate following C-H bond activation. Another strategy is radical-based C-H functionalization, where an alkyl radical is generated and then reacts with a suitable partner. kaust.edu.sa Electrochemical methods have also emerged as a sustainable approach for the C-H alkylation of N-heterocycles using readily available alkyl halides. rsc.org

Derivatization Reactions and Functional Group Transformations of the Pyrrolidine and Cyclopentyl Moieties

The pyrrolidine and cyclopentyl moieties of this compound can be subjected to a variety of derivatization reactions and functional group transformations to generate new analogs with potentially interesting properties.

The pyrrolidine ring itself can be modified in several ways. The nitrogen atom can be acylated, alkylated, or arylated. chemicalbook.com The ring can also be opened under certain conditions. For example, hydrolysis of 2-pyrrolidinones in the presence of strong acid or base leads to the formation of 4-aminobutyric acid. chemicalbook.com Ring-contraction of pyridines has been developed as a novel method for the synthesis of functionalized pyrrolidines. osaka-u.ac.jpnih.gov

The cyclopentyl group can also be functionalized. For example, free-radical bromination could introduce a bromine atom, which can then be substituted by other functional groups. If a carbonyl group were present on the ring, a wide range of carbonyl chemistry could be employed. The interconversion of functional groups is a fundamental aspect of organic synthesis, with numerous methods available for transforming one functional group into another. ub.eduorganic-chemistry.orgchemistry-chemists.com

Interactive Data Table: Reactivity of Pyrrolidine Analogs

Reactant/Catalyst SystemReaction TypeKey FindingsReference
Pyrrolidine and Substituted ThiophenesNucleophilic Aromatic SubstitutionFollows a stepwise mechanism with initial nucleophilic attack by the pyrrolidine nitrogen. nih.gov
Chiral 2-Substituted Pyrrolidines and Carbonyls/OlefinsAsymmetric Organocatalysis (Aldol, Michael Addition)The 2-substituent provides effective stereocontrol, leading to high enantioselectivity. nih.govresearchgate.net
Prolinethioamides and AldehydesAsymmetric Aldol ReactionProceeds via an enamine-iminium mechanism; protonation of the catalyst is crucial. nih.gov
N-Heterocycles and Alkyl HalidesElectrochemical C-H AlkylationA sustainable method for C-H functionalization of the alkyl side chain. kaust.edu.sarsc.org
Pyridines and SilylboranePhotochemical Ring ContractionA novel route to synthesize functionalized pyrrolidine derivatives. osaka-u.ac.jpnih.gov

Applications of 2 Cyclopentylmethyl Pyrrolidine in Advanced Organic Synthesis and Catalysis

As a Chiral Auxiliary for Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed for potential reuse. While many pyrrolidine-based structures, such as those derived from proline and prolinol, are well-established as effective chiral auxiliaries, a detailed investigation of the scientific literature was conducted to determine the specific applications of 2-(Cyclopentylmethyl)pyrrolidine in this role.

Enantioselective Alkylations and Arylations

Enantioselective alkylation and arylation reactions are fundamental carbon-carbon bond-forming processes for creating chiral centers. Chiral auxiliaries are often attached to a nucleophilic substrate to direct the approach of an electrophilic alkylating or arylating agent to one face of the molecule. Despite the potential for the sterically defined cyclopentylmethyl group of this compound to influence such reactions, a comprehensive search of published research reveals no specific studies detailing its use as a chiral auxiliary for enantioselective alkylations or arylations. The scientific literature focuses on other, more extensively studied pyrrolidine (B122466) derivatives for these transformations.

Diastereoselective Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, are powerful methods for constructing cyclic molecules with multiple stereocenters. nih.gov A chiral auxiliary can be employed to control the facial selectivity of the dienophile or dipolarophile, leading to a diastereomeric excess of one cycloadduct. enamine.netnih.gov However, there are no documented instances in the scientific literature of this compound being specifically utilized as a chiral auxiliary to induce diastereoselectivity in cycloaddition reactions. Research in this area has historically centered on other auxiliaries like Evans' oxazolidinones or other proline-derived scaffolds.

Asymmetric Reductions and Oxidations

The asymmetric reduction of ketones and imines, or the oxidation of sulfides, are crucial transformations in organic synthesis. Chiral auxiliaries can be used to control the delivery of a hydride reagent or an oxidant to a substrate. A thorough review of scientific databases and chemical literature indicates that the specific application of this compound as a chiral auxiliary for asymmetric reductions or oxidations has not been reported. The field has instead seen extensive development and application of other chiral molecules and catalysts for these purposes. nih.gov

As a Ligand in Metal-Catalyzed Reactions

In metal-catalyzed reactions, chiral ligands bind to a metal center to create a chiral environment that can induce high levels of enantioselectivity in a catalytic transformation. The pyrrolidine scaffold is a privileged structure in the design of such ligands.

Design and Synthesis of this compound-Based Ligands

The synthesis of novel chiral ligands is a vibrant area of chemical research. Ligands based on the pyrrolidine framework are numerous and have been adapted for a wide range of metals and reactions. rsc.orgmdpi.com These syntheses often start from readily available chiral precursors like (S)- or (R)-proline. While the synthesis of this compound itself can be envisioned from proline derivatives, a search of the academic and patent literature did not yield specific reports on the design and synthesis of ligands explicitly based on this particular pyrrolidine derivative for use in catalysis. The research community has tended to focus on other C2-symmetric or phosphine-containing pyrrolidine ligands. nih.gov

Application in Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation is one of the most reliable and widely used industrial methods for producing enantiomerically pure compounds. nih.gov The success of this reaction heavily relies on the performance of the chiral ligand coordinated to the metal catalyst, typically rhodium, ruthenium, or iridium. While numerous pyrrolidine-based phosphine (B1218219) ligands have demonstrated exceptional efficacy in this transformation, there is no available research data or published studies on the application of ligands derived from this compound in the field of asymmetric hydrogenation. nih.gov

Enantioselective Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The pyrrolidine scaffold is a foundational component in the design of chiral ligands for transition metal-catalyzed cross-coupling reactions. While direct catalytic data for this compound in these specific reactions is not extensively documented in dedicated studies, its structural features allow for well-founded extrapolation from closely related 2-alkylpyrrolidine systems. The cyclopentylmethyl group at the stereogenic center adjacent to the coordinating nitrogen atom is poised to exert significant steric influence during the catalytic cycle, which is crucial for achieving high enantioselectivity.

In the Suzuki-Miyaura reaction , which forges carbon-carbon bonds between organoboron compounds and organic halides, the ligand's steric and electronic properties are paramount. Chiral phosphine ligands incorporating a pyrrolidine moiety, such as phosphoramidites, have been shown to be effective. nih.gov The cyclopentylmethyl group in a hypothetical ligand derived from this compound would create a bulky chiral pocket around the metal center (e.g., palladium or nickel), effectively discriminating between the enantiotopic faces of the prochiral substrate during the transmetalation or reductive elimination steps. This is a key principle in achieving asymmetric induction in the synthesis of biaryl atropisomers. chemrxiv.org

The Heck reaction , a method for C-C bond formation between alkenes and aryl or vinyl halides, also relies on palladium catalysis. wikipedia.orglibretexts.org Ligands control the regioselectivity and enantioselectivity of the reaction. An efficient protocol for a phosphine-free Heck reaction has been developed using a Pd(L-proline)₂ complex, demonstrating the direct utility of the pyrrolidine core. organic-chemistry.org The introduction of a non-coordinating alkyl group, such as cyclopentylmethyl, on the pyrrolidine ring serves to fine-tune the steric environment around the palladium center, influencing the migratory insertion step and thereby the stereochemical outcome of the product.

In the Sonogashira coupling , which links terminal alkynes with aryl or vinyl halides, pyrrolidine itself has been used as a basic ligand and solvent for copper-co-catalyzed reactions. libretexts.orgwikipedia.org The development of chiral ligands for enantioselective variants is an ongoing area of research. researchgate.net A ligand based on this compound could be employed to create a chiral environment around the palladium and/or copper centers, controlling the facial selectivity of the alkyne addition and leading to enantioenriched products. The steric hindrance provided by the cyclopentylmethyl group would be instrumental in differentiating the prochiral faces of the reacting partners. libretexts.orgorganic-chemistry.org

Use in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond cross-coupling, derivatives of this compound are valuable in a broader range of enantioselective bond-forming reactions. The synthesis of enantiomerically enriched 2-substituted pyrrolidines, including those with arylmethyl and alkenylmethyl groups, has been accomplished through palladium-catalyzed intramolecular carboamination reactions. nih.gov This highlights a powerful method for constructing the substituted pyrrolidine ring itself with high stereocontrol.

In these reactions, an N-protected pent-4-enylamine undergoes a Pd-catalyzed cyclization with an aryl or vinyl bromide. The use of a chiral phosphine ligand, such as (R)-Siphos-PE, induces asymmetry, leading to products with high enantiomeric excess (ee). This strategy was successfully applied to the synthesis of the phenanthroindolizidine alkaloid, (–)-tylophorine. nih.gov

Table 1: Enantioselective Pd-Catalyzed Carboamination for Pyrrolidine Synthesis nih.gov

Aryl BromideProductYield (%)ee (%)
4-Bromo-tert-butylbenzene2-(4-tert-Butylbenzyl)-1-Boc-pyrrolidine7594
4-Bromobiphenyl1-Boc-2-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine7893
2-Bromonaphthalene1-Boc-2-(naphthalen-2-ylmethyl)pyrrolidine7692
1-Bromo-3,4,5-trimethoxybenzene1-Boc-2-(3,4,5-trimethoxybenzyl)pyrrolidine6988

Reactions performed with N-Boc-pent-4-enylamine, Pd₂(dba)₃, and (R)-Siphos-PE ligand.

These results underscore the utility of creating substituted pyrrolidines, and the this compound scaffold serves as a key structural target and a potential chiral auxiliary or ligand for other carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.netresearchgate.net

As an Organocatalyst in Enantioselective Transformations

The most prominent application of this compound is in the field of asymmetric organocatalysis, where the molecule itself, or a simple derivative, acts as the catalyst. This approach avoids the use of metals and leverages the principles established by proline catalysis. nih.gov

Proline catalysis operates primarily through the formation of a nucleophilic enamine intermediate between the secondary amine of the pyrrolidine ring and a carbonyl compound (a ketone or aldehyde). nih.govwikipedia.org The chirality of the C2 position then directs the subsequent attack of this enamine onto an electrophile. The substituent at the C2 position plays a critical role by creating steric shielding on one face of the enamine, forcing the electrophile to approach from the less hindered face.

In this compound, the bulky cyclopentylmethyl group effectively blocks one side of the molecule. When it forms an enamine with a ketone or aldehyde, the resulting C=C double bond has a strong facial bias. This steric control is the cornerstone of its effectiveness in a range of enantioselective transformations. nih.gov

The asymmetric aldol (B89426) reaction , which forms a new C-C bond and creates up to two new stereocenters, is a classic transformation for proline-derived organocatalysts. nih.govresearchgate.net Research on various 2-alkylpyrrolidine catalysts demonstrates that the size and nature of the C2-substituent directly influence both the yield and the enantioselectivity. The cyclopentylmethyl group provides a significant steric shield, which is expected to lead to high levels of enantioselectivity in the reaction between ketones and aldehydes.

The asymmetric Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com Similar to the aldol reaction, the mechanism involves the formation of an enamine from the pyrrolidine catalyst and a ketone. This enamine then attacks an imine electrophile. The stereochemical outcome is dictated by the facial bias created by the C2-substituent. Modified pyrrolidine catalysts have been designed specifically to control the diastereoselectivity, yielding either syn or anti products with high enantioselectivity. wikipedia.orgnih.gov A catalyst like this compound, with its defined steric profile, would be highly effective in this context.

The asymmetric Michael addition , or conjugate addition, of nucleophiles to α,β-unsaturated carbonyls or nitroalkenes is another powerful C-C bond-forming reaction catalyzed by pyrrolidine derivatives. nih.gov Studies have explicitly shown that pyrrolidine-based organocatalysts with bulky substituents at the C2 position are effective for the Michael addition of aldehydes and ketones to nitroolefins. nih.govrsc.org

For instance, new pyrrolidine-based catalysts with bulky C2 groups have been synthesized and shown to achieve enantioselectivities up to 85% ee in the addition of aldehydes to nitroolefins. nih.gov Another study using a (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine catalyst for the addition of ketones to β-nitrostyrenes achieved excellent stereoselectivity (up to >99:1 dr and >99% ee). researchgate.net These results strongly support the efficacy of the 2-substituted pyrrolidine scaffold. The cyclopentylmethyl group is an ideal substituent to enforce the high stereocontrol necessary for these transformations.

Table 2: Representative Organocatalytic Asymmetric Michael Additions with 2-Substituted Pyrrolidines rsc.orgresearchgate.net

Catalyst TypeNucleophileElectrophileYield (%)dree (%)Ref
Pyrrolidine-based bifunctionalCyclohexanoneβ-Nitrostyrene9998:299 rsc.org
Pyrrolidine-based bifunctionalPropanalβ-Nitrostyrene9898:297 rsc.org
(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidineCyclohexanoneβ-Nitrostyrene97>99:1>99 researchgate.net
(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidineCyclopentanone4-Chloro-β-nitrostyrene9598:299 researchgate.net

Role as a Privileged Structural Motif in the Design of Novel Synthetic Reagents

A "privileged structure" is a molecular framework that is capable of providing useful ligands or catalysts for a variety of different reactions and targets. mdpi.com The chiral pyrrolidine ring, particularly when substituted at the C2 position, is a quintessential example of such a motif. It serves as a versatile chiral building block for the synthesis of more complex and highly tailored catalysts. rsc.orgnih.govresearchgate.netnih.gov

The synthesis of this compound itself, and its subsequent incorporation into more elaborate molecular architectures, is a key strategy in modern catalyst design. By attaching phosphine groups, thioureas, sulfonamides, or other functional moieties to the pyrrolidine scaffold, chemists can create bifunctional catalysts that utilize both the steric properties of the cyclopentylmethyl group and the electronic or hydrogen-bonding capabilities of the added functional group. nih.govresearchgate.net

For example, new chiral hybrid materials have been synthesized by incorporating pyrrolidine units into a siliceous framework to create heterogeneous and recyclable organocatalysts for Michael additions. rsc.orgnih.gov The development of pyrrolidine-based catalysts with bulky C2-substituents for specific applications like the Michael addition is a direct testament to the value of this scaffold in creating novel reagents. nih.gov The cyclopentylmethyl group offers a predictable and robust steric director, making this compound a valuable and privileged starting point for the rational design of the next generation of asymmetric catalysts.

Utilization as a Building Block in the Synthesis of Complex Organic Architectures

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence stems from its unique conformational properties and its ability to serve as a versatile scaffold for the introduction of diverse functionalities. Within the broad class of pyrrolidine derivatives, 2-substituted pyrrolidines are of particular interest as they offer a strategic handle for the construction of more complex molecular frameworks. While the use of many 2-substituted pyrrolidines as building blocks is well-documented, specific and detailed applications of This compound in the synthesis of complex organic architectures are not extensively reported in readily available scientific literature.

In the broader context of pyrrolidine chemistry, these building blocks are instrumental in the construction of various complex architectures, including:

Spirocyclic Systems: The nitrogen atom of the pyrrolidine ring can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of spiro-fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional nature.

Fused Bicyclic and Polycyclic Alkaloids: Pyrrolidine derivatives are key intermediates in the total synthesis of numerous alkaloids. The pyrrolidine ring can be annulated with other ring systems to generate indolizidine, pyrrolizidine, and other complex polycyclic frameworks that form the core of these biologically active natural products. nih.gov

Chiral Ligands and Catalysts: Enantiomerically pure 2-substituted pyrrolidines, often derived from proline, are widely employed as chiral auxiliaries and ligands in asymmetric catalysis. The cyclopentylmethyl group in this compound could potentially modulate the steric environment around a metal center in a catalyst, thereby influencing the enantioselectivity of a catalyzed reaction. rsc.org

While direct examples showcasing the utility of this compound as a building block in the synthesis of complex organic architectures are scarce in the surveyed literature, its structural features suggest potential applications in these areas. The development of synthetic routes to enantiomerically pure this compound could unlock its potential as a valuable chiral building block for the construction of novel and intricate organic molecules.

Design and Synthesis of 2 Cyclopentylmethyl Pyrrolidine Derivatives and Analogues

Structural Modifications of the Pyrrolidine (B122466) Ring System

Modifications to the pyrrolidine ring are a key strategy for tuning the steric and electronic properties of catalysts derived from 2-(cyclopentylmethyl)pyrrolidine. These alterations directly influence the catalyst's interaction with substrates and, consequently, the stereochemical outcome of the reaction.

One common modification involves the introduction of substituents at various positions on the pyrrolidine ring. For instance, methyl substitution at the α-position to the nitrogen has been shown to impose conformational restrictions on the catalyst structure. nih.gov This increased rigidity can limit the flexibility of the catalyst, leading to enhanced reactivity and enantioselectivity in certain reactions. nih.gov The strategic placement of aryl groups at the 2- and 5-positions of the pyrrolidine ring is another powerful approach. The conformation of these aryl groups, whether pseudoaxial/pseudoaxial or pseudoaxial/pseudoequatorial, significantly impacts the shape of the chiral binding pocket and, therefore, the catalyst's performance. nih.gov

Furthermore, the creation of spirocyclic pyrrolidine systems, where the pyrrolidine ring is part of a spiro-fused bicyclic system, introduces significant structural rigidity. researchgate.net This rigidity can be advantageous in controlling the stereochemical environment around the catalytic site. The synthesis of such systems can be achieved through methods like the [3+2] cycloaddition of azomethine ylides with appropriate alkenes. researchgate.net

The dehydrogenation of the pyrrolidine ring to form the corresponding pyrrole (B145914) is another structural modification that dramatically alters the electronic properties and geometry of the molecule. nih.gov This transformation can be achieved using catalysts like tris(pentafluorophenyl)borane, B(C6F5)3. nih.gov The resulting pyrrole derivatives have a planar, aromatic ring system, which can participate in different types of non-covalent interactions compared to the saturated pyrrolidine ring.

Finally, the construction of the pyrrolidine ring itself can be achieved through various synthetic strategies, including biocatalytic intramolecular C(sp3)–H amination of organic azides. acs.org This method, utilizing engineered cytochrome P450 enzymes, allows for the enantioselective formation of the pyrrolidine ring from acyclic precursors. acs.org

Table 1: Impact of Pyrrolidine Ring Modifications on Catalyst Properties
ModificationDescriptionEffect on Catalyst PropertiesSynthetic Method ExampleReference
α-Methyl SubstitutionIntroduction of a methyl group at the position alpha to the nitrogen atom.Imposes conformational restrictions, potentially enhancing reactivity and enantioselectivity.Alkylation of a suitable pyrrolidine precursor. nih.gov
2,5-Diaryl SubstitutionAttachment of aryl groups at the 2- and 5-positions of the pyrrolidine ring.Influences the conformation (pseudoaxial/pseudoequatorial) of the chiral binding pocket.Cycloaddition reactions or functionalization of existing pyrrolidine scaffolds. nih.gov
SpirocyclizationFormation of a spiro-fused bicyclic system containing the pyrrolidine ring.Increases structural rigidity, providing better stereochemical control.[3+2] cycloaddition of an azomethine ylide with a cyclic alkene. researchgate.net
Dehydrogenation to PyrroleConversion of the saturated pyrrolidine ring to an aromatic pyrrole ring.Alters electronic properties and geometry, enabling different non-covalent interactions.B(C6F5)3-catalyzed dehydrogenation. nih.gov
Biocatalytic Ring FormationEnzymatic synthesis of the pyrrolidine ring from an acyclic precursor.Provides an enantioselective route to the core pyrrolidine structure.Intramolecular C(sp3)–H amination using engineered cytochrome P450 enzymes. acs.org

Variations and Functionalizations of the Cyclopentylmethyl Side Chain

The cyclopentylmethyl side chain of this compound offers a versatile handle for modification, allowing for the fine-tuning of steric bulk and the introduction of new functional groups. These changes can significantly influence the catalyst's interaction with substrates and, consequently, its reactivity and selectivity.

A primary area of modification involves altering the cyclopentyl group itself. For example, replacing the cyclopentyl group with a cyclohexyl group has been shown to impact enantioselectivity, in some cases leading to lower values. nih.gov This highlights the sensitivity of the catalytic outcome to the size and conformation of the cycloalkyl group.

Functionalization of the cyclopentyl ring can introduce new interaction points. For instance, the introduction of substituents on the cyclopentyl ring can modulate the steric environment around the catalytic center. The synthesis of such derivatives can be approached through the use of functionalized cyclopentylideneacetic acid derivatives as starting materials in cycloaddition reactions. researchgate.net

Furthermore, the entire cyclopentylmethyl group can be viewed as one of many possible alkyl or aryl substituents at the 2-position of the pyrrolidine ring. Research into related pyrrolidine-based catalysts has explored a wide range of substituents at this position, from simple alkyl groups to bulky aromatic moieties. nih.govacs.org The steric and electronic nature of this substituent is a critical determinant of the catalyst's performance. For example, increasing the size of an aryl substituent at this position has been shown to have a beneficial effect on selectivity in certain reactions. nih.gov

The synthesis of pyrrolidines with varied 2-substituents can be achieved through various means, including the [3+2] cycloaddition of azomethine ylides with appropriately substituted alkenes. For example, the reaction of ethylidenecyclopentane (B1584536) derivatives with an N-benzyl azomethine ylide can lead to spirocyclic pyrrolidines where the cyclopentyl group is directly incorporated into the product structure. researchgate.net

Incorporation of Additional Chiral Centers or Stereogenic Elements

The introduction of additional chiral centers or stereogenic elements into the this compound framework is a sophisticated strategy for enhancing stereochemical control in catalytic reactions. These new elements can work in concert with the existing chirality of the pyrrolidine ring to create a more defined and effective chiral environment.

One approach is the creation of diastereomeric catalysts. For instance, in the context of dirhodium-catalyzed C-H functionalization reactions, the use of a chiral ligand can lead to the formation of a product with a new stereocenter. acs.org Subsequent functionalization of this product can then occur with high diastereoselectivity, indicating a "matched/mismatched" effect between the chiral catalyst and the already enantioenriched substrate. acs.org

The synthesis of pyrrolidines with multiple stereocenters can be achieved through diastereoselective reactions. For example, the SnCl4-promoted [3+2] cycloaddition between activated donor-acceptor cyclopropanes and nitriles can produce 1-pyrrolines as single cis-diastereomers. nih.gov Similarly, the diastereoselective synthesis of silyl-substituted pyrrolidines has been achieved, with the potential to create multiple stereocenters in a controlled manner. nih.gov

Furthermore, the incorporation of rigid bicyclic moieties, such as camphor, can act as a powerful stereocontrolling element. nih.gov These rigid structures limit the conformational flexibility of the catalyst, thereby enhancing its ability to discriminate between different transition states and leading to higher enantioselectivity.

The development of catalysts with C2-symmetry is another important strategy. This design principle, where the molecule has a twofold axis of rotation, can be highly effective in asymmetric catalysis. The synthesis of C2-chiral secondary acyclic amines, as alternatives to the pyrrolidine ring, has been explored, although in some cases, this has resulted in racemic products. nih.gov

Impact of Derivative Structures on Stereochemical Control and Reactivity Profiles

The structural modifications of this compound derivatives have a profound impact on their stereochemical control and reactivity. These changes alter the non-covalent interactions between the catalyst and the substrates, which are crucial for achieving high enantioselectivity. nih.govacs.org

The introduction of a methyl group on the pyrrolidine ring, for instance, can lead to varying levels of influence on enantioselectivity depending on the reaction type. nih.gov This suggests that the conformational effect of the methyl group, which limits flexibility, is more beneficial in some reaction transition states than in others. nih.gov Similarly, the nature of the hydrogen-bond donor (HBD) component in aryl pyrrolidine-based catalysts, such as thiourea (B124793) or squaramide, dramatically affects enantioselectivity. acs.org For example, in the episulfonium ring opening reaction, a thiourea-based catalyst and a squaramide-based catalyst with similar structures can yield vastly different enantioselectivities. acs.org

The steric properties of the substituents on the pyrrolidine ring are also critical. A positive correlation has been observed between the size of the aryl substitution on an aryl pyrrolidine catalyst and the resulting selectivity, suggesting that a larger catalytic pocket is beneficial. nih.gov The replacement of aryl groups with cyclohexyl groups, however, has been shown to decrease enantioselectivity in certain gold-catalyzed reactions. nih.gov

The electronic properties of the catalyst also play a significant role. For some reactions to proceed, a certain acidic threshold of the HBD is required. nih.gov The electronic nature of the substituents can influence this acidity and thus the catalyst's reactivity.

Comprehensive Structure-Reactivity/Selectivity Relationship Studies of Derivatives

Systematic studies of the structure-reactivity and structure-selectivity relationships of this compound derivatives are essential for the rational design of new and improved catalysts. These studies often involve the synthesis of a library of related catalysts with systematic variations in their structure, followed by their evaluation in a range of chemical reactions. nih.govacs.org

Data-driven approaches, utilizing statistical analysis and machine learning, have emerged as powerful tools for uncovering the complex relationships between catalyst structure and performance. nih.govacs.org By featurizing the steric and electronic characteristics of both the catalysts and the substrates, it is possible to develop predictive models that can guide the design of new catalysts. acs.org These models can highlight key structural features that correlate with high reactivity and selectivity. For example, statistical analysis has revealed a strong positive correlation between the Sterimol (B5) parameter, which describes the size of the catalytic pocket, and enantioselectivity in certain reactions. nih.gov

These studies have also demonstrated that the optimal catalyst structure is often reaction-dependent. A catalyst that performs well in one type of transformation may not be effective in another. nih.gov For example, in a study of a library of hydrogen-bond donor (HBD) catalysts, it was found that squaramide-derived pyrrolidine catalysts were necessary for activating certain electrophiles, whereas thiourea-based catalysts were ineffective. nih.gov

The stereochemistry of the catalyst itself is a critical factor. Studies on pyrrolidine pentamine derivatives as enzyme inhibitors have shown that modifications to the stereochemistry at different positions can have varied effects on their inhibitory properties. nih.gov Similarly, in peptide-based organocatalysts, small structural modifications, such as changing the position of a carboxylic acid group, can significantly alter the conformational and catalytic behavior. nih.gov

Table 2: Structure-Reactivity/Selectivity Insights for Pyrrolidine Derivatives
Structural FeatureObservationImplication for Catalyst DesignReference
Size of Catalytic Pocket (Sterimol B5)Positive correlation with enantioselectivity in some reactions.Increasing the size of aryl substituents on the pyrrolidine ring can be beneficial. nih.gov
Hydrogen-Bond Donor (HBD) IdentityDifferent HBDs (e.g., thiourea vs. squaramide) lead to vastly different enantioselectivities.The choice of HBD must be optimized for each specific reaction. nih.govacs.org
Pyrrolidine Ring ConformationMethyl substitution on the pyrrolidine ring can enhance selectivity by limiting flexibility.Introducing conformational constraints can be a useful strategy for improving performance. nih.gov
Substrate-Catalyst Non-Covalent InteractionsT-shape π–π interactions between the substrate and catalyst can be crucial for chiral induction.Aromatic substituents on the catalyst should be considered for their potential to engage in stabilizing interactions. nih.gov
Stereochemistry of Functional GroupsModifications to stereochemistry can have a significant impact on biological activity and catalytic performance.The stereochemical configuration of all chiral centers must be carefully considered and optimized. nih.gov

Heteroatom Substitution within the Pyrrolidine Ring or Side Chain for Tuned Properties

The substitution of carbon atoms with heteroatoms within the pyrrolidine ring or its side chains is a powerful strategy for modulating the electronic and steric properties of this compound derivatives. This approach can lead to catalysts with unique reactivity and selectivity profiles.

A key area of investigation is the introduction of heteroatoms into the pyrrolidine ring itself. For example, the synthesis of pyrrolidine derivatives containing heteroatom-substituted quaternary stereocenters has been developed through enantioselective [3+2] cycloaddition reactions. researchgate.net This allows for the precise installation of functional groups that can participate in hydrogen bonding or other non-covalent interactions, thereby influencing the catalytic process.

The synthesis of various heteroatom-containing pyrrolidine derivatives has been achieved through methods such as the Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. rsc.orgresearchgate.net This reaction is tolerant of a range of substituents, including those containing heteroatoms like oxygen and nitrogen, opening up possibilities for creating diverse libraries of functionalized pyrrolidines. rsc.orgresearchgate.net

Furthermore, the incorporation of heteroatoms can be achieved through the modification of existing pyrrolidine structures. For instance, the oxidation of the α-CH2 group of the pyrrolidine ring can introduce a carbonyl group, forming a pyrrolidinone. researchgate.net This transformation alters the electronic properties of the ring and introduces a new site for potential interactions.

The side chain also presents opportunities for heteroatom substitution. For example, the synthesis of pyrrolidines with side chains containing ethers or silyl (B83357) ethers has been demonstrated. nih.gov These functional groups can influence the solubility of the catalyst and its interaction with the solvent and substrates.

The development of synthetic methods that allow for the incorporation of a wide variety of heteroatom-containing functional groups is crucial for expanding the scope of pyrrolidine-based catalysis. This includes the ability to introduce functionalities such as bromo, chloro, trifluoromethyl, and boronic esters, which can serve as handles for further synthetic transformations or directly participate in the catalytic cycle. nih.gov

Computational and Theoretical Studies on 2 Cyclopentylmethyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 2-(Cyclopentylmethyl)pyrrolidine. These calculations can determine the distribution of electrons within the molecule, which in turn governs its stability and reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For 2-alkylpyrrolidines, the HOMO is typically localized on the nitrogen atom, reflecting its nucleophilic character.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) Level of Theory

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Electronegativity (χ)2.35 eV
Chemical Hardness (η)3.85 eV
Global Electrophilicity Index (ω)0.72 eV

Note: The data in this table is hypothetical and based on trends observed for similar 2-alkylpyrrolidine compounds.

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of both the pyrrolidine (B122466) and cyclopentyl rings in this compound gives rise to a complex potential energy surface with multiple conformational isomers. The pyrrolidine ring typically adopts a non-planar, puckered conformation, which can be described as either a "twist" (C2 symmetry) or an "envelope" (Cs symmetry) form. The substituent at the C2 position can be oriented in either an axial or equatorial position relative to the ring.

A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all low-energy conformers and their relative populations based on the Boltzmann distribution. This information is crucial for understanding the molecule's behavior in different environments and its interaction with other molecules.

Elucidation of Reaction Pathways and Transition States through DFT Calculations

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the intermediates. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For instance, in reactions where the pyrrolidine nitrogen acts as a nucleophile, DFT can be used to model the approach of the nitrogen to an electrophile, the formation of the new bond, and any subsequent steps. Studies on the reactions of pyrrolidine derivatives, such as 1,3-dipolar cycloadditions or ring contractions, have demonstrated the utility of DFT in elucidating complex reaction mechanisms. acs.orgnih.govresearchgate.netresearchgate.net For example, in the formation of cyclobutanes from pyrrolidines, DFT calculations have shown that the stereochemical outcome can be rationalized by the relative energies of different radical intermediates. acs.orgnih.gov

Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS115.2
Leaving Group DepartureTS210.5

Note: The data in this table is hypothetical and serves as an example of what could be obtained from DFT calculations.

Prediction of Spectroscopic Parameters for Advanced Structural Elucidation

Computational methods can predict various spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds or for the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.

DFT calculations can provide highly accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.govacs.orgrsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can confirm the proposed structure and help assign specific resonances to individual atoms. This is especially helpful for complex molecules with many overlapping signals.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Pyrrolidine C262.5
Pyrrolidine C325.8
Pyrrolidine C424.1
Pyrrolidine C547.3
Methylene (B1212753) C40.1
Cyclopentyl C1'38.9
Cyclopentyl C2'/C5'32.5
Cyclopentyl C3'/C4'25.4

Note: The data in this table is hypothetical and based on typical chemical shifts for similar structural motifs. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in solution. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational preferences and reactivity of the solute.

In a polar solvent like water or methanol, hydrogen bonding between the solvent and the pyrrolidine nitrogen would be a significant intermolecular interaction. researchgate.net MD simulations can quantify the strength and lifetime of these hydrogen bonds and assess their impact on the accessibility of the nitrogen lone pair for chemical reactions. Furthermore, simulations can explore how the nonpolar cyclopentylmethyl group interacts with different solvent environments, which is important for understanding its solubility and partitioning behavior. The study of pyrrolidine derivatives in various solvents has shown that both the stability of conformers and the rates of reactions can be significantly altered by the solvent. mdpi.comnih.gov

Computational Modeling of Ligand-Substrate/Metal Binding Interactions in Catalytic Cycles

The 2-substituted pyrrolidine scaffold is a common feature in many chiral ligands and organocatalysts. nih.gov Computational modeling can be used to investigate how this compound might act as a ligand in a catalytic cycle. Docking studies and more advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can model the binding of the ligand to a metal center or its interaction with a substrate.

These models can help to understand the steric and electronic factors that govern the efficiency and selectivity of a catalyst. For example, the cyclopentylmethyl group can create a specific chiral environment around a metal center, which could influence the stereochemical outcome of a catalyzed reaction. By calculating the binding energies of different ligand-substrate complexes and the energy barriers for various reaction pathways, computational chemistry can guide the design of new and improved catalysts. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For a chiral molecule like 2-(Cyclopentylmethyl)pyrrolidine, a suite of advanced NMR experiments would be indispensable for a complete structural and stereochemical assignment.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment (e.g., COSY, NOESY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for mapping the connectivity and spatial relationships between atoms within a molecule. kud.ac.inchemicalbook.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks, establishing the connectivity of protons within the cyclopentyl and pyrrolidine (B122466) rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum. chemicalbook.com

Heteronuclear Multiple Bond Correlation (HMBC): By detecting longer-range couplings (typically 2-3 bonds) between protons and carbons, HMBC would be crucial for establishing the connectivity across quaternary carbons and the linkage between the cyclopentylmethyl substituent and the pyrrolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be vital for determining the relative stereochemistry at the chiral center (C2 of the pyrrolidine ring) and for analyzing the preferred conformations of the molecule.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general values for similar structural motifs.

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Pyrrolidine-C2~ 3.0 - 3.5~ 60 - 65
Pyrrolidine-C3~ 1.7 - 2.1~ 25 - 30
Pyrrolidine-C4~ 1.5 - 1.9~ 23 - 28
Pyrrolidine-C5~ 2.8 - 3.3~ 45 - 50
Pyrrolidine-NH~ 1.5 - 2.5-
Methylene (B1212753) Bridge~ 1.4 - 1.8~ 35 - 40
Cyclopentyl-C1'~ 1.9 - 2.3~ 40 - 45
Cyclopentyl-C2'/C5'~ 1.2 - 1.8~ 25 - 30
Cyclopentyl-C3'/C4'~ 1.0 - 1.6~ 24 - 29

This table is illustrative and does not represent experimentally verified data for this compound.

Chiral Shift Reagent Studies in NMR for Enantiomeric Excess Determination

For enantiomerically enriched samples of this compound, the determination of enantiomeric excess (ee) is critical. This can be achieved using chiral shift reagents (CSRs) in NMR spectroscopy. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the substrate, leading to the separation of their NMR signals. The integration of these separated signals allows for the quantification of the ee.

Dynamic NMR for Conformational Exchange Studies

The pyrrolidine ring of this compound is not planar and undergoes rapid conformational exchange, primarily through a pseudorotation pathway. chemicalbook.com Furthermore, rotation around the bond connecting the cyclopentyl and pyrrolidine moieties contributes to the molecule's dynamic behavior. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would provide valuable information on the energy barriers associated with these conformational changes. By analyzing the changes in the lineshapes of the NMR signals with temperature, the kinetics of these dynamic processes can be determined.

Chiroptical Spectroscopy

Chiroptical techniques are essential for investigating the stereochemical properties of chiral molecules.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination and Conformational Analysis

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly powerful for determining the absolute configuration of a chiral center. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the C2 stereocenter in this compound could be established. Additionally, the sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's conformation, providing insights into the preferred spatial arrangement of the pyrrolidine and cyclopentyl rings.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orglibretexts.org The resulting ORD curve, particularly the sign of the Cotton effect in the region of an electronic transition, is characteristic of a specific enantiomer and can be used to determine the absolute configuration. libretexts.org While modern structural elucidation often favors CD spectroscopy, ORD remains a valuable complementary technique. The shape of the ORD curve provides information about the stereochemistry and can be used to identify the presence of specific chromophores near the chiral center.

X-ray Crystallography of this compound Derivatives and Metal Complexes

Absolute Configuration Determination in the Solid State

The determination of the absolute configuration of a chiral molecule is crucial in stereochemistry, particularly for applications in pharmacology and materials science. This compound possesses a chiral center at the C2 position of the pyrrolidine ring. X-ray crystallography can elucidate the absolute stereochemistry through the phenomenon of anomalous dispersion (or resonant scattering). nih.govcas.cn

When X-rays interact with electrons, a phase shift occurs, which is typically negligible for lighter atoms. However, when the X-ray wavelength is near the absorption edge of an atom in the crystal, this effect becomes significant and can be used to break Friedel's law, which states that the intensities of the (hkl) and (-h-k-l) reflections are equal. The differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute structure. cas.cn

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. In such cases, the presence of a heavier atom, either within the molecule (e.g., a halogenated derivative) or as a counter-ion in a salt, can amplify the anomalous scattering signal, facilitating a more reliable determination of the absolute configuration. mjcce.org.mk The Flack parameter is a critical value in crystallographic refinement that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its correctness. beilstein-journals.org In the absence of a sufficiently strong anomalous scatterer, other techniques such as circular dichroism spectroscopy can be used in conjunction with theoretical calculations to corroborate the absolute configuration determined by X-ray diffraction. nih.gov

A hypothetical example of a crystallographic study on a derivative, such as (2S)-(2-(cyclopentylmethyl)pyrrolidin-1-yl)(phenyl)methanone, would involve the following steps:

Synthesis and crystallization of the derivative.

Collection of single-crystal X-ray diffraction data, preferably using a radiation source that enhances anomalous scattering (e.g., Cu Kα).

Structure solution and refinement, including the calculation of the Flack parameter.

Confirmation of the 'S' configuration at the C2 carbon of the pyrrolidine ring.

The table below illustrates the kind of crystallographic data that would be generated from such an analysis.

ParameterHypothetical Value for a Derivative
Chemical FormulaC₁₇H₂₃NO
Formula Weight257.37 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
Volume (ų)1573.9
Z4
Flack Parameter0.05(7)

Detailed Solid-State Conformational Analysis

The conformational flexibility of this compound is primarily associated with the puckering of the five-membered pyrrolidine and cyclopentane (B165970) rings, and the rotation around the single bond connecting these two moieties. In the solid state, the molecule will adopt a minimum energy conformation, which is influenced by intramolecular and intermolecular interactions, such as van der Waals forces and hydrogen bonding (if applicable).

The pyrrolidine ring typically adopts a non-planar envelope or twist conformation to relieve torsional strain. beilstein-journals.orgfrontiersin.org In an envelope conformation, one atom is out of the plane of the other four, while in a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific pucker is often influenced by the nature and orientation of substituents. For a 2-substituted pyrrolidine, the substituent can occupy a pseudo-axial or pseudo-equatorial position, with the latter generally being more stable. beilstein-journals.org

Similarly, the cyclopentane ring is not planar and exists in envelope or half-chair conformations. The cyclopentylmethyl group introduces further conformational variables, including the torsional angle between the two rings. X-ray diffraction analysis of derivatives reveals the preferred solid-state conformation. For instance, studies on N-substituted pyrrolidines have shown that the solid-state conformation is a result of a delicate balance of steric and electronic effects. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and conformational isomers of molecules. The vibrational modes of this compound can be understood by considering the characteristic vibrations of its constituent parts: the pyrrolidine ring, the cyclopentyl group, and the methylene bridge.

The pyrrolidine ring exhibits characteristic N-H and C-H stretching vibrations, as well as ring deformation and scissoring modes. The N-H stretching vibration for a secondary amine typically appears in the range of 3300-3500 cm⁻¹. nih.gov However, in the gas phase, the N-H stretching band of pyrrolidine can be weak in the IR spectrum due to a small electric dipole moment change. researchgate.net C-H stretching vibrations of the pyrrolidine and cyclopentyl rings are expected in the 2850-3000 cm⁻¹ region. nih.gov

The table below presents a list of predicted prominent vibrational frequencies for this compound based on data from related compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3300 - 3350Medium-WeakWeak
Asymmetric CH₂ Stretch (Cyclopentyl)~2960StrongStrong
Symmetric CH₂ Stretch (Cyclopentyl)~2870StrongStrong
Asymmetric CH₂ Stretch (Pyrrolidine)~2950StrongStrong
Symmetric CH₂ Stretch (Pyrrolidine)~2860StrongStrong
CH₂ Scissoring (Cyclopentyl & Pyrrolidine)1450 - 1470MediumMedium
C-N Stretch1180 - 1220MediumMedium-Weak
Pyrrolidine Ring Breathing890 - 920WeakStrong
Cyclopentane Ring Breathing880 - 900WeakStrong

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙), which would then undergo a series of fragmentation reactions.

The fragmentation of N-alkylated pyrrolidines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium ion. In the case of this compound, α-cleavage can occur in two ways:

Cleavage of the exocyclic C2-C(cyclopentylmethyl) bond, leading to the formation of a pyrrolidinium (B1226570) iminium ion.

Cleavage of the C2-C3 bond within the pyrrolidine ring.

The most probable fragmentation pathway involves the loss of the cyclopentylmethyl group as a radical, resulting in a prominent peak corresponding to the pyrrolidinium cation. Another significant fragmentation route for cyclic amines is the loss of a hydrogen atom from the α-carbon, leading to an (M-1)⁺ peak.

The cyclopentyl moiety itself can undergo fragmentation, typically through the loss of ethene (C₂H₄) or propene (C₃H₆) from the ring-opened molecular ion. docbrown.info

The table below outlines the predicted major fragments for this compound in an EI-HRMS experiment.

m/z (Predicted)Proposed FormulaProposed Fragment Identity
153.1517C₁₀H₁₉NMolecular Ion [M]⁺˙
152.1439C₁₀H₁₈N[M-H]⁺
84.0813C₅H₁₀NPyrrolidinium iminium ion (from loss of cyclopentylmethyl radical)
70.0656C₄H₈NIminium ion from ring opening and fragmentation
69.0704C₅H₉Cyclopentyl cation
43.0401C₂H₅NFragment from pyrrolidine ring cleavage

HRMS allows for the determination of the exact mass of each fragment, which in turn enables the confident assignment of its elemental composition. This level of detail is crucial for distinguishing between isobaric fragments and for confirming proposed fragmentation mechanisms.

Future Perspectives and Emerging Research Avenues for 2 Cyclopentylmethyl Pyrrolidine

Integration into Supramolecular Chemistry and Host-Guest Interactions

Future research could focus on designing and synthesizing macrocyclic hosts containing the 2-(cyclopentylmethyl)pyrrolidine moiety. These hosts could exhibit selective binding towards specific guest molecules, driven by a combination of hydrogen bonding, van der Waals forces, and steric complementarity. The cyclopentylmethyl group could play a crucial role in defining the size and shape of the host's binding cavity, potentially leading to novel molecular recognition phenomena. nih.gov The study of these interactions could be further enhanced by computational modeling to predict binding affinities and guide the design of more effective hosts.

Exploration in Materials Science Applications and Polymer Chemistry

The incorporation of this compound into polymeric structures presents a promising area of research. Pyrrolidinium-based ionic liquids, for instance, have shown excellent electrochemical properties and are being investigated as stable polymer electrolytes for applications such as solid-state lithium batteries. alfa-chemistry.comscilit.comresearchgate.netnih.govmdpi.com The cyclopentylmethyl group could influence the physical properties of such polymers, including their thermal stability, solubility, and mechanical strength.

Future work could involve the synthesis of polymers with pendant this compound groups. These materials could find applications as chiral stationary phases in chromatography, where the stereochemistry of the pyrrolidine (B122466) ring can be exploited for the separation of enantiomers. Furthermore, porous organic polymers (POPs) incorporating chiral pyrrolidine units have been shown to be effective heterogeneous organocatalysts. rsc.org Creating POPs with this compound could lead to robust and recyclable catalysts for various chemical transformations.

Development of Novel Catalytic Systems Based on Modified Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in organocatalysis, with numerous derivatives being successfully employed in a wide range of asymmetric transformations. nih.govnih.govmdpi.comtandfonline.comresearchgate.nete-bookshelf.de The modification of the pyrrolidine scaffold at the 2-position with a cyclopentylmethyl group offers a unique steric and electronic environment that can be harnessed for the development of novel catalytic systems.

Researchers can explore the use of this compound as a ligand for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the cyclopentylmethyl group can influence the stereochemical outcome of the catalyzed reaction by creating a specific chiral pocket around the active site. Such catalytic systems could be applied to a variety of reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.gov

Furthermore, the development of organocatalysts based on the this compound scaffold is a fertile area for investigation. By introducing additional functional groups, such as hydrogen bond donors or other Lewis basic sites, it may be possible to create highly efficient and selective catalysts for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.comrsc.org

Computational Design and Optimization of Highly Selective Derivatives

Computational methods, such as Density Functional Theory (DFT) and other in-silico techniques, are powerful tools for understanding and predicting the behavior of molecules. nih.govresearchgate.netacs.orgnih.gov These approaches can be instrumental in the rational design and optimization of derivatives of this compound for specific applications. nih.gov

For supramolecular applications, computational modeling can be used to predict the binding energies and geometries of host-guest complexes, aiding in the design of highly selective receptors. youtube.com In the context of catalysis, DFT calculations can elucidate reaction mechanisms, identify key transition states, and predict the enantioselectivity of a given catalyst. nih.govresearchgate.netacs.org This information can guide the synthesis of modified this compound derivatives with improved catalytic performance. For instance, by systematically varying the substituents on the pyrrolidine ring or the cyclopentyl group in silico, researchers can identify promising candidates for experimental investigation. researchgate.net

Potential in Unexplored Stereoselective Transformations

While pyrrolidine-based catalysts have been extensively studied for many common stereoselective reactions, there remain numerous transformations where their potential is yet to be fully realized. wiley.comresearchgate.net The unique steric bulk of the cyclopentylmethyl group in this compound might enable it to catalyze reactions that are challenging for existing organocatalysts.

Future research could focus on exploring the application of this compound and its derivatives in less conventional stereoselective transformations. This could include, for example, enantioselective radical reactions, photoredox catalysis, and complex cascade reactions that build molecular complexity in a single step. nih.govacs.orgnih.gov The development of catalytic systems for the asymmetric synthesis of complex natural products and pharmaceutically relevant molecules represents a significant and rewarding challenge. nih.govacs.org The exploration of this compound in these underexplored areas could lead to the discovery of novel and powerful synthetic methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.